molecular formula C20H18N2O3S2 B11601368 2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide

2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11601368
M. Wt: 398.5 g/mol
InChI Key: ULYVIBKSJSMQNM-BKUYFWCQSA-N
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Description

2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of methoxyphenyl, phenylsulfanyl, and furan groups

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative.

    Introduction of the sulfanyl groups:

Chemical Reactions Analysis

2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of novel polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide include:

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the core structure. The uniqueness of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide lies in its specific combination of methoxyphenyl, phenylsulfanyl, and furan groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[(Z)-(5-phenylsulfanylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H18N2O3S2/c1-24-15-7-10-17(11-8-15)26-14-19(23)22-21-13-16-9-12-20(25-16)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,22,23)/b21-13-

InChI Key

ULYVIBKSJSMQNM-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)SCC(=O)N/N=C\C2=CC=C(O2)SC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(O2)SC3=CC=CC=C3

Origin of Product

United States

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